2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a combination of phenothiazine, pyrimidine, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorophenyl sulfide and 6-hydroxypyrimidine derivatives. These intermediates are then subjected to nucleophilic substitution reactions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenothiazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by modulating oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with known antipsychotic and anti-inflammatory properties.
Chlorophenyl derivatives: Compounds with antimicrobial and pesticidal activities.
Pyrimidine derivatives: Molecules with applications in antiviral and anticancer therapies.
Uniqueness
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to its combination of structural motifs, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H18ClN3O2S3 |
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Molecular Weight |
524.1 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H18ClN3O2S3/c26-16-9-11-18(12-10-16)32-14-17-13-23(30)28-25(27-17)33-15-24(31)29-19-5-1-3-7-21(19)34-22-8-4-2-6-20(22)29/h1-13H,14-15H2,(H,27,28,30) |
InChI Key |
CKKMXTCSFMEPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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